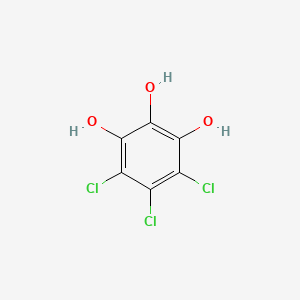
Trichloropyrogallol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trichlorobenzene-1,2,3-triol is a chlorinated aromatic compound with the molecular formula C6H3Cl3O3 It is a derivative of benzene, where three chlorine atoms and three hydroxyl groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trichlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the chlorination of 1,2,3-trihydroxybenzene (pyrogallol) using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,5,6-trichlorobenzene-1,2,3-triol may involve large-scale chlorination processes using advanced reactors and catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichlorobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Scientific Research Applications
4,5,6-Trichlorobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4,5,6-trichlorobenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chemical properties but lacking hydroxyl groups.
1,2,4-Trichlorobenzene: Another isomer with different chlorine atom positions.
2,4,6-Tribromobenzene-1,3,5-triol: A brominated analog with similar structural features.
Uniqueness
4,5,6-Trichlorobenzene-1,2,3-triol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
56961-21-8 |
|---|---|
Molecular Formula |
C6H3Cl3O3 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
InChI Key |
CJQALGPVJPPULG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















